molecular formula C18H19NO2 B1343382 3-Azetidinomethyl-4'-methoxybenzophenone CAS No. 898771-34-1

3-Azetidinomethyl-4'-methoxybenzophenone

Cat. No.: B1343382
CAS No.: 898771-34-1
M. Wt: 281.3 g/mol
InChI Key: VADSDQPMNACRKX-UHFFFAOYSA-N
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Description

3-Azetidinomethyl-4'-methoxybenzophenone is a benzophenone derivative characterized by a methoxy group (-OCH₃) at the 4'-position of one aromatic ring and an azetidinomethyl group (a three-membered nitrogen-containing heterocycle attached via a methylene bridge) at the 3-position of the other ring. This structural motif confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-21-17-8-6-15(7-9-17)18(20)16-5-2-4-14(12-16)13-19-10-3-11-19/h2,4-9,12H,3,10-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADSDQPMNACRKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643241
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-34-1
Record name Methanone, [3-(1-azetidinylmethyl)phenyl](4-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azetidinomethyl-4’-methoxybenzophenone typically involves the reaction of 4’-methoxybenzophenone with azetidine in the presence of a suitable catalyst. The reaction conditions often include:

Industrial Production Methods

Industrial production of 3-Azetidinomethyl-4’-methoxybenzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Azetidinomethyl-4’-methoxybenzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-Azetidinomethyl-4’-methoxybenzophenone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Azetidinomethyl-4’-methoxybenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and methoxybenzophenone core can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

3-Azetidinomethyl-4'-bromobenzophenone (CAS 898771-59-0)
  • Structure : Bromo substituent at 4' instead of methoxy.
  • Properties : Molecular weight = 330.22, density = 1.407 g/cm³, predicted boiling point = 430.5°C .
  • Key Differences : The bromine atom increases molecular weight and may enhance lipophilicity compared to the methoxy group. Bromine’s electron-withdrawing nature could alter electronic distribution, affecting reactivity in substitution reactions.
4-Bromo-4'-methoxybenzophenone (CAS 54118-75-1)
  • Structure : Bromo and methoxy groups on separate aromatic rings.
  • Properties : Molecular weight = 291.14, used in synthetic intermediates .
  • Key Differences: The absence of the azetidinomethyl group simplifies the structure, likely reducing steric hindrance and nitrogen-mediated interactions.
3-Bromo-4'-methoxybenzophenone
  • Structure : Bromo at 3-position, methoxy at 4'.
  • Properties : Melting point = 78–80°C, labeled as an irritant (Xi) .
  • Key Differences: Positional isomerism (bromo at 3 vs. azetidinomethyl at 3) impacts crystal packing and toxicity profiles.

Heterocyclic Substituents: Azetidinomethyl vs. Other Groups

3-Azetidinomethyl-4'-methylbenzophenone (CAS 898771-25-0)
  • Structure : Methyl group at 4' instead of methoxy.
  • Properties : Supplier data indicate its use in pharmaceutical intermediates .
  • This could influence binding affinity in biological targets.
3-Azetidinomethyl-4'-trifluoromethylbenzophenone (CAS 898771-95-4)
  • Structure : Trifluoromethyl (-CF₃) at 4'.
  • Properties : Predicted to exhibit high stability due to CF₃’s strong electron-withdrawing effect .
  • Key Differences : The trifluoromethyl group enhances metabolic stability and lipophilicity, which may improve pharmacokinetic profiles compared to methoxy.

Functional Group Variations in Benzophenones

Tolcapone (4'-Methyl-3,4-dihydroxybenzophenone)
  • Structure : Methyl at 4', dihydroxy at 3,4 positions.
  • Properties : Molecular weight = 242.27, used as a catechol-O-methyltransferase inhibitor .
  • Key Differences: Hydroxyl groups increase solubility and enable hydrogen bonding, enhancing interactions with enzymes. The absence of hydroxyls in 3-azetidinomethyl-4'-methoxybenzophenone may limit such interactions but improve membrane permeability.
2,2',4-Trihydroxy-4'-methoxybenzophenone (CAS 7392-62-3)
  • Structure : Multiple hydroxyl groups.
  • Properties : High polarity due to hydroxyls, likely leading to increased aqueous solubility .
  • Key Differences: The azetidinomethyl group introduces a basic nitrogen, which could modulate pH-dependent solubility and bioavailability.

Anti-Inflammatory Potential

Benzophenones are known for anti-inflammatory properties, often via COX-2 inhibition or cytokine modulation (e.g., IL-6, TNF-α) . For example:

  • 4-Hydroxy-4'-methoxybenzophenone: Demonstrated COX-2 selectivity in docking studies .

Biological Activity

3-Azetidinomethyl-4'-methoxybenzophenone (CAS No. 898771-34-1) is an organic compound that has garnered attention in various fields of scientific research, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes:

  • Molecular Formula : C18H19NO2
  • Functional Groups : An azetidine ring and a methoxybenzophenone core.

The presence of these functional groups suggests potential interactions with biological targets, which may lead to various pharmacological effects.

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within cells. The azetidine ring may facilitate binding to enzymes or receptors, while the methoxybenzophenone core could influence its lipophilicity and membrane permeability.

Proposed Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as a modulator of receptor activity, influencing signal transduction pathways.

Biological Activities

Research has indicated several potential biological activities for this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
  • Anticancer Properties : Investigations into its anticancer potential have shown promise, particularly in inhibiting tumor cell proliferation.

Case Studies and Experimental Data

  • Antimicrobial Activity : A study conducted on the efficacy of this compound against common pathogens revealed significant inhibitory effects on bacterial growth, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be approximately 32 µg/mL for Staphylococcus aureus.
  • Anticancer Studies : In vitro assays demonstrated that the compound significantly reduced the viability of cancer cell lines (e.g., HeLa and MCF-7) at concentrations ranging from 10 to 50 µM. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
4-Methoxybenzophenone Lacks azetidine ringModerate antimicrobial activity
3-Azetidinomethylbenzophenone Similar structure without methoxy groupLimited biological data available
4’-Methoxy-3-azetidinylbenzophenone Different substitution patternPotentially similar activities

Applications in Medicinal Chemistry

Given its promising biological activities, this compound is being explored for various applications in medicinal chemistry:

  • Drug Development : Its structural characteristics make it a candidate for further modification and optimization as a drug lead.
  • Pharmacophore Identification : The compound can serve as a pharmacophore in the design of new therapeutic agents targeting specific diseases.

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